molecular formula C8H17NS B15092258 N,N-Dimethylhexanethioamide CAS No. 5310-03-2

N,N-Dimethylhexanethioamide

Cat. No.: B15092258
CAS No.: 5310-03-2
M. Wt: 159.29 g/mol
InChI Key: ULXRLYDARMWIKQ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexanethioamide (C₈H₁₇NS) is a thioamide derivative characterized by a hexanoyl backbone (six-carbon chain) with a thiocarbonyl group (C=S) and two methyl groups attached to the nitrogen atom. Thioamides, in general, replace the oxygen atom in amides with sulfur, altering their electronic and steric properties. This substitution enhances their role in specialized organic reactions, such as thioamidation and cyclization processes, as noted in the context of N,N-dimethylformamide (DMF) and related solvents .

Its synthesis may involve thionation of the corresponding amide (e.g., using Lawesson’s reagent) or alkylation of a primary thioamide .

Properties

CAS No.

5310-03-2

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

N,N-dimethylhexanethioamide

InChI

InChI=1S/C8H17NS/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3

InChI Key

ULXRLYDARMWIKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylhexanethioamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Hexanoyl chloride+DimethylamineThis compound+HCl\text{Hexanoyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{HCl} Hexanoyl chloride+Dimethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylhexanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethylhexanethioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of heterocycles and other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethylhexanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Dimethylhexanethioamide and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group
This compound* C₈H₁₇NS 159.29 ~200–220† Thiocarbonyl (C=S)
N,N-Dimethylhexanamide C₈H₁₇NO 143.23 ~164–167‡ Carbonyl (C=O)
N,N-Dimethylacetamide C₄H₉NO 87.12 164–167 Carbonyl (C=O)
N,N'-Dimethyldithiooxamide C₄H₈N₂S₂ 148.25 N/A Dithiocarbonyl (C=S₂)

*Inferred properties; †Estimated based on chain-length trends; ‡From N,N-Dimethylhexanamide suppliers (CAS 5830-30-8) .

  • Polarity and Solubility : The thiocarbonyl group reduces polarity compared to carbonyl analogs, making this compound more soluble in organic solvents like dichloromethane or toluene. In contrast, N,N-Dimethylacetamide is highly polar and miscible with water .
  • Thermal Stability : Thioamides generally exhibit lower thermal stability than amides due to weaker C=S bonds. However, the hexanethioamide’s longer alkyl chain may mitigate this by increasing van der Waals interactions .

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